molecular formula C13H12O3 B13810932 1,3-Benzenediol, 4-(hydroxyphenylmethyl)- CAS No. 68052-16-4

1,3-Benzenediol, 4-(hydroxyphenylmethyl)-

Cat. No.: B13810932
CAS No.: 68052-16-4
M. Wt: 216.23 g/mol
InChI Key: LVYZWDOXAIFVRX-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-(hydroxyphenylmethyl)-, also known as resorcinol, is a phenolic compound with the chemical formula C13H12O3. It is a derivative of 1,3-benzenediol, where a hydroxyphenylmethyl group is attached to the benzene ring. This compound is known for its versatility and is used in various applications, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediol, 4-(hydroxyphenylmethyl)- can be synthesized through several methods. One common synthetic route involves the alkylation of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 1,3-benzenediol, 4-(hydroxyphenylmethyl)- often involves the same alkylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Benzenediol, 4-(hydroxyphenylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its use in treating skin disorders such as acne and eczema.

    Industry: Utilized in the production of adhesives, resins, and rubber compounds.

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 4-(hydroxyphenylmethyl)- involves its interaction with various molecular targets. In biological systems, it acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also exhibits keratolytic activity, helping to remove hard, scaly, or roughened skin. The compound interferes with the iodination of tyrosine and the oxidation of iodide, affecting thyroid hormone synthesis.

Comparison with Similar Compounds

1,3-Benzenediol, 4-(hydroxyphenylmethyl)- is similar to other dihydroxybenzenes such as catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene). it is unique in its specific substitution pattern and the presence of the hydroxyphenylmethyl group. This uniqueness imparts distinct chemical and biological properties, making it valuable in specific applications.

List of Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)
  • Pyrocatechol
  • Orcinol

Properties

CAS No.

68052-16-4

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzene-1,3-diol

InChI

InChI=1S/C13H12O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13-16H

InChI Key

LVYZWDOXAIFVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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